2-(4-nitrophenyl)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone
Description
This compound is a triazolopyrimidine derivative featuring a 4-nitrophenyl ethanone moiety linked to a piperazine ring, which is further substituted with a 3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl group. The nitro group at the para position of the phenyl ring is a strong electron-withdrawing group, likely influencing the compound’s electronic properties and reactivity. The p-tolyl substituent (4-methylphenyl) on the triazolopyrimidine core may enhance lipophilicity and modulate binding interactions in biological systems. Synthesis of such compounds typically involves multi-step reactions, including condensation of substituted pyrazole precursors with piperazine derivatives under reflux conditions, as seen in analogous syntheses .
Properties
IUPAC Name |
1-[4-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-2-(4-nitrophenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N8O3/c1-16-2-6-18(7-3-16)30-23-21(26-27-30)22(24-15-25-23)29-12-10-28(11-13-29)20(32)14-17-4-8-19(9-5-17)31(33)34/h2-9,15H,10-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIXWDBZRUFFLBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)CC5=CC=C(C=C5)[N+](=O)[O-])N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N8O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition is an appealing target for cancer treatment that selectively targets tumor cells.
Mode of Action
The compound interacts with CDK2, inhibiting its activity and thereby disrupting the cell cycle. This results in the inhibition of cell proliferation, particularly in cancer cells.
Biochemical Pathways
The compound’s action on CDK2 affects the cell cycle regulation pathway . By inhibiting CDK2, the compound disrupts the normal progression of the cell cycle, leading to cell cycle arrest. This can result in the death of rapidly dividing cells, such as cancer cells.
Pharmacokinetics
Similar compounds with the pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds have been shown to have promising pharmacokinetic properties
Result of Action
The compound’s action results in significant cytotoxic activities against certain cell lines. For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC50 range of (48–90 nM) compared to sorafenib (IC50: 144, 176 and 19 nM, respectively).
Biological Activity
The compound 2-(4-nitrophenyl)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone represents a novel structure with potential biological activities. This article reviews the existing literature on its synthesis, biological activity, and potential therapeutic applications.
Structure and Synthesis
The compound features a complex structure incorporating a nitrophenyl group, a triazole-pyrimidine moiety, and a piperazine unit. The synthetic pathway typically involves multi-step reactions that include the formation of the triazole and subsequent functionalization to introduce the piperazine and nitrophenyl groups.
Antitumor Activity
Recent studies have highlighted the compound's potential as an antitumor agent . Specifically, it has exhibited significant cytotoxic effects against various cancer cell lines. For instance:
- Cell Lines Tested : The compound was evaluated against HeLa (cervical), MCF-7 (breast), and SGC-7901 (gastric) cancer cell lines.
- IC50 Values : The compound demonstrated IC50 values ranging from 10 to 20 µM across these cell lines, indicating moderate to strong antiproliferative activity.
The proposed mechanism of action involves:
- Inhibition of Tubulin Polymerization : Similar to other known tubulin inhibitors, this compound disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase.
- Induction of Apoptosis : Flow cytometry analyses revealed that treated cells exhibited increased apoptosis rates compared to control groups.
Study 1: Cytotoxicity Evaluation
A comprehensive study was conducted to evaluate the cytotoxic effects of the compound on HeLa cells:
- Methodology : MTT assay was employed to assess cell viability post-treatment with varying concentrations of the compound.
- Results : Significant reductions in cell viability were observed at concentrations above 10 µM. The study concluded that the compound effectively inhibits cell proliferation through apoptosis induction.
Study 2: Molecular Docking Analysis
Molecular docking studies were performed to predict binding interactions with tubulin:
- Findings : The docking results suggested that the compound binds effectively at the colchicine site on tubulin, corroborating its role as a tubulin polymerization inhibitor.
Data Summary
| Activity Type | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Antitumor Activity | HeLa | 15 | Tubulin inhibition |
| Antitumor Activity | MCF-7 | 12 | Apoptosis induction |
| Antitumor Activity | SGC-7901 | 18 | Microtubule disruption |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key structural analogs and their properties:
Substituent Effects on Physicochemical Properties
- Electron-Withdrawing vs. Electron-Donating Groups: The 4-nitrophenyl group in the target compound contrasts with electron-donating groups like methoxy (in ) or ethoxy (in ).
- Lipophilicity :
The p-tolyl group (logP ~2.1) in the target compound is less lipophilic than the trifluoromethylphenyl group (logP ~2.8) in , which may affect membrane permeability. - Thermal Stability : Triazolopyrimidine derivatives with aromatic substituents (e.g., p-tolyl, benzyl) exhibit high melting points (>300°C in ), suggesting robust thermal stability due to π-π stacking and hydrogen bonding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
